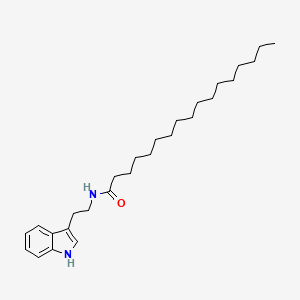
Heptadecanoic acid tryptamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecanoic acid tryptamide can be synthesized through the reaction of heptadecanoic acid with tryptamine. The process typically involves the activation of the carboxylic acid group of heptadecanoic acid, followed by its reaction with the amine group of tryptamine to form the amide bond. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and reagent concentrations, would be necessary to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecanoic acid tryptamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4) can be used.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to natural compounds makes it a candidate for studying biological processes.
Industry: Possible use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptadecanoic acid tryptamide is not well-documented. its structure suggests that it may interact with biological targets similar to other indole derivatives. The indole ring can engage in various interactions with proteins and enzymes, potentially affecting biological pathways. Further research is needed to elucidate its specific molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Heptadecanoic acid tryptamide can be compared with other similar compounds, such as:
N-Heptadecanoyltryptamine: Similar structure but different functional groups.
Margaric acid tryptamide: Another derivative of heptadecanoic acid with slight structural variations.
Uniqueness: this compound’s combination of a long fatty acid chain with an indole ring makes it unique. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
Molekularformel |
C27H44N2O |
|---|---|
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]heptadecanamide |
InChI |
InChI=1S/C27H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(30)28-22-21-24-23-29-26-19-17-16-18-25(24)26/h16-19,23,29H,2-15,20-22H2,1H3,(H,28,30) |
InChI-Schlüssel |
OPWRODKDBZEVLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















